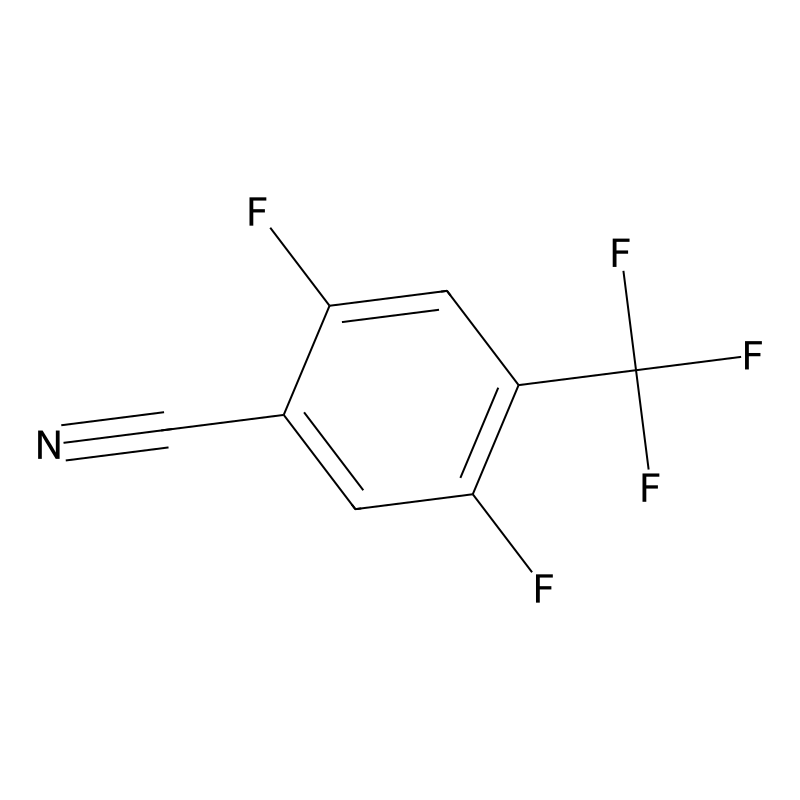

2,5-Difluoro-4-(trifluoromethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the nitrile group (C≡N) and the fluorine atoms on the aromatic ring suggests potential applications of 2,5-Difluoro-4-(trifluoromethyl)benzonitrile as a building block in organic synthesis. The nitrile group can be readily transformed into various functional groups, while the fluorine atoms can influence the reactivity of the molecule [].

Medicinal chemistry

Fluorine substitution is a common tactic in medicinal chemistry to improve the potency, selectivity, and metabolic stability of drug candidates []. The combined presence of the trifluoromethyl group and the fluorine atoms on the aromatic ring might be of interest for researchers exploring novel drug scaffolds. However, further studies are needed to determine any specific biological activity of 2,5-Difluoro-4-(trifluoromethyl)benzonitrile.

Material science

Fluorinated aromatic compounds can exhibit interesting properties such as thermal stability and liquid crystallinity. 2,5-Difluoro-4-(trifluoromethyl)benzonitrile could be investigated for potential applications in materials science, but more research is required to understand its material properties.

2,5-Difluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the formula and a molecular weight of 207.1 g/mol. It features two fluorine atoms at the 2 and 5 positions and a trifluoromethyl group at the 4 position of the benzonitrile structure. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and interactions in various chemical environments .

The reactivity of 2,5-difluoro-4-(trifluoromethyl)benzonitrile is largely attributed to its electron-withdrawing fluorine substituents. Common reactions include:

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amides or other derivatives.

- Electrophilic Aromatic Substitution: The fluorine atoms can direct electrophiles to ortho and para positions, allowing for further functionalization.

- Reduction Reactions: The nitrile can be reduced to primary amines or aldehydes under specific conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods exist for synthesizing 2,5-difluoro-4-(trifluoromethyl)benzonitrile:

- Fluorination of Benzonitriles: Starting from appropriate benzonitriles, selective fluorination can be achieved using reagents like potassium fluoride in polar aprotic solvents at elevated temperatures.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished through reactions involving trifluoromethylating agents such as trifluoromethyl iodide in the presence of transition metal catalysts .

- Decarboxylation Reactions: Utilizing precursors like trifluoro(iso)phthalic acids followed by decarboxylation can yield the desired product in good yields .

2,5-Difluoro-4-(trifluoromethyl)benzonitrile finds applications in various fields:

- Pharmaceuticals: Its unique structure may contribute to developing new therapeutic agents with enhanced efficacy.

- Agrochemicals: The compound could be utilized as an active ingredient in pesticides or herbicides due to its potential biological activity.

- Material Science: Fluorinated compounds are often used in creating advanced materials with unique thermal and chemical properties.

Several compounds share structural similarities with 2,5-difluoro-4-(trifluoromethyl)benzonitrile. Here are a few notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Trifluoromethylbenzonitrile | Contains one trifluoromethyl group | Lacks additional fluorine substituents |

| 2,4-Difluorobenzonitrile | Two fluorine atoms at different positions | Different substitution pattern affects reactivity |

| 2,6-Difluoro-4-trifluoromethylbenzaldehyde | Contains aldehyde functional group | Aldehyde provides different reactivity compared to nitrile |

| 3-Fluoro-4-(trifluoromethyl)benzonitrile | Fluorine at different position | Alters electronic properties and reactivity |

These comparisons underscore the unique positioning of fluorine atoms in 2,5-difluoro-4-(trifluoromethyl)benzonitrile, which may impart distinct chemical behaviors not observed in its analogs .

2,5-Difluoro-4-(trifluoromethyl)benzonitrile represents a polyfluorinated aromatic nitrile compound with the molecular formula C₈H₂F₅N and a molecular weight of 207.10 grams per mole. The compound is officially registered under Chemical Abstracts Service number 261945-24-8 and carries the MDL number MFCD01631622. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,5-difluoro-4-(trifluoromethyl)benzonitrile, reflecting the systematic naming convention for substituted benzonitrile derivatives.

The molecular structure consists of a benzene ring bearing a nitrile functional group and five fluorine atoms distributed across three distinct substitution patterns. Two fluorine atoms occupy the 2 and 5 positions as direct ring substituents, while three additional fluorine atoms form a trifluoromethyl group at the 4 position. The canonical Simplified Molecular Input Line Entry System notation for this compound is expressed as N#Cc1cc(F)c(cc1F)C(F)(F)F, which provides a linear representation of the molecular connectivity.

The International Chemical Identifier code for 2,5-difluoro-4-(trifluoromethyl)benzonitrile is 1S/C8H2F5N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H, with the corresponding InChI key UIUJARXSZPKAQW-UHFFFAOYSA-N. Physical characterization reveals that the compound exists as a liquid at room temperature with a purity specification of 95% in commercial preparations. The storage temperature recommendation for maintaining compound stability is specified as room temperature conditions.

Table 1: Fundamental Chemical Properties of 2,5-Difluoro-4-(trifluoromethyl)benzonitrile

Computational chemistry analysis provides additional insights into the molecular characteristics of this compound. The XLogP3 value of 2.7 indicates moderate lipophilicity, while the hydrogen bond donor count of zero and hydrogen bond acceptor count of six reflect the electronic properties imparted by the multiple fluorine substituents. The topological polar surface area measures 23.8 square angstroms, and the compound exhibits a complexity rating of 252 according to computational algorithms.

Historical Context in Organofluorine Chemistry

The development of 2,5-difluoro-4-(trifluoromethyl)benzonitrile must be understood within the broader historical trajectory of organofluorine chemistry, which began in the early 19th century with foundational discoveries that established the field. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the fundamental principle of halogen exchange that would later become crucial for the synthesis of complex fluorinated aromatic compounds.

Alexander Borodin, better known as a classical composer, made significant contributions to organofluorine chemistry in 1862 by performing the first nucleophilic replacement of a halogen atom by fluoride, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This methodology of halogen exchange became broadly utilized in fluorine chemistry and remains fundamental to fluorochemical industry applications for introducing fluorine atoms into organic molecules. The work of Frédéric Swarts in 1898 introduced antimony fluoride as a fluorinating agent, particularly demonstrating the conversion of aromatic trichloromethyl groups to trifluoromethyl groups, a transformation directly relevant to compounds like 2,5-difluoro-4-(trifluoromethyl)benzonitrile.

The period surrounding World War II marked a dramatic acceleration in organofluorine chemistry development, driven by the Manhattan Project's need for uranium hexafluoride in isotope separation processes. This wartime research necessitated the development of materials capable of withstanding highly reactive fluorinated compounds, leading to breakthrough advances in fluorination methodologies and the large-scale production of elemental fluorine. The expertise gained during this period in handling highly fluorinated materials established the foundation for industrial organofluorine chemistry that would eventually enable the synthesis of complex polyfluorinated aromatic compounds.

Industrial applications of fluorinated aromatics gained momentum through the work of Schiemann, who developed aromatic fluorination methodology in 1927 using diazonium salt decomposition in the presence of fluoroboric acid. This reaction, known as the Schiemann reaction, proved instrumental in manufacturing fluoroaromatic compounds and remains utilized in contemporary synthetic chemistry. Gottlieb's 1936 report of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride established another fundamental approach to fluoroarene synthesis that directly applies to the preparation of compounds like 2,5-difluoro-4-(trifluoromethyl)benzonitrile.

The systematic preparation of fluorobenzonitriles through halogen exchange processes became established as a customary method for introducing fluorine substituents into aromatic systems. Patents from the 1990s document improved processes for preparing fluorobenzonitriles through reaction of corresponding chlorobenzonitriles with alkali metal fluorides in the presence of novel catalyst systems. These developments enabled the selective introduction of multiple fluorine atoms into benzonitrile frameworks, paving the way for compounds with complex fluorination patterns such as 2,5-difluoro-4-(trifluoromethyl)benzonitrile.

Significance in Modern Synthetic Chemistry

2,5-Difluoro-4-(trifluoromethyl)benzonitrile occupies a significant position in contemporary synthetic chemistry as both a synthetic intermediate and a building block for advanced materials applications. The compound's unique combination of fluorine substituents and nitrile functionality provides distinctive electronic properties that make it valuable for specialized chemical transformations and materials synthesis. Research in cross-coupling chemistry has demonstrated that polyfluorinated aromatic compounds like this one can serve as crucial components in the construction of complex molecular architectures.

The development of Suzuki-Miyaura coupling methodologies specifically designed for polyfluorinated substrates has expanded the synthetic utility of compounds like 2,5-difluoro-4-(trifluoromethyl)benzonitrile. Studies have shown that pentafluoroiodobenzene can be successfully coupled under optimized conditions, and research has extended this methodology to other highly fluorinated aromatic systems. The challenge of coupling polyfluorinated aromatic compounds lies in their reduced nucleophilicity and increased tendency toward homocoupling reactions, requiring specialized catalyst systems and reaction conditions.

Table 2: Synthetic Applications and Reaction Conditions for Polyfluorinated Aromatic Compounds

The electronic properties imparted by multiple fluorine substituents make 2,5-difluoro-4-(trifluoromethyl)benzonitrile particularly valuable in the design of electron-withdrawing ligands for transition metal catalysis. Research has demonstrated that benzonitrile-containing ligands can enhance the performance of nickel-catalyzed cross-coupling reactions involving tertiary nucleophiles. The electron-withdrawing nature of the fluorine substituents and trifluoromethyl group creates ligands that promote reductive elimination over β-hydride elimination and stabilize low-valent metal centers.

The pharmaceutical and agrochemical industries have recognized the importance of polyfluorinated aromatic compounds, with an estimated one-fifth of pharmaceuticals containing fluorine atoms and over half of agricultural chemicals incorporating carbon-fluorine bonds. The metabolic stability conferred by fluorine substitution makes compounds like 2,5-difluoro-4-(trifluoromethyl)benzonitrile valuable precursors for drug development, as the carbon-fluorine bond increases the probability of successful drug candidates by approximately a factor of ten.

Modern synthetic methodologies have evolved to accommodate the unique challenges presented by highly fluorinated substrates. The development of specialized catalyst systems capable of promoting cross-coupling reactions with polyfluorinated partners represents a significant advancement in organofluorine chemistry. These methodologies enable the construction of biphenyl systems containing nine or more fluorine atoms, demonstrating the expanding scope of synthetic transformations possible with compounds like 2,5-difluoro-4-(trifluoromethyl)benzonitrile.

The compound's utility extends beyond traditional organic synthesis into materials science applications where the unique properties of polyfluorinated aromatics contribute to specialized performance characteristics. The strong carbon-fluorine bonds and electronic effects of multiple fluorine substituents create materials with enhanced chemical resistance, thermal stability, and specialized surface properties that are valuable in advanced technological applications. The fundamental understanding of carbon-fluorine bond properties, including their polarity and stereoelectronic effects, continues to drive innovation in the design and application of compounds like 2,5-difluoro-4-(trifluoromethyl)benzonitrile.

2,5-Difluoro-4-(trifluoromethyl)benzonitrile represents a highly fluorinated aromatic compound with the molecular formula C₈H₂F₅N and a molecular weight of 207.10 g/mol [1] [2] [3]. The compound features two fluorine atoms positioned at the 2 and 5 positions of the benzene ring, alongside a trifluoromethyl group at the 4 position and a nitrile group at the 1 position [5] [1]. This substitution pattern creates a unique electronic environment characterized by multiple electron-withdrawing groups that significantly influence the molecular geometry and electronic properties.

The molecular structure exhibits planar geometry characteristic of aromatic benzonitrile derivatives, with the nitrile group maintaining coplanarity with the benzene ring [6]. The presence of multiple fluorine substituents introduces significant electronic effects that alter the aromatic system's electron density distribution [7]. Computational studies on related fluorinated benzonitriles demonstrate that fluorine substitution leads to observable changes in bond lengths and angles within the aromatic ring [6]. The trifluoromethyl group adopts its characteristic tetrahedral geometry, with the carbon-fluorine bonds exhibiting typical lengths of approximately 1.33-1.35 Å [8].

The conformational behavior of 2,5-difluoro-4-(trifluoromethyl)benzonitrile is largely constrained by the rigid aromatic framework [9]. However, the trifluoromethyl group can undergo rotational motion about the carbon-carbon bond connecting it to the aromatic ring [8]. This rotation is relatively facile at room temperature, though steric interactions with adjacent fluorine substituents may create preferred conformational orientations [10].

Crystallographic Properties

The crystallographic analysis of fluorinated benzonitrile derivatives reveals characteristic packing arrangements influenced by the multiple fluorine substituents [11] [9] [8]. Similar compounds in this class typically crystallize in monoclinic or orthorhombic space groups, with packing dominated by weak intermolecular interactions [11] [9]. The presence of multiple fluorine atoms creates opportunities for fluorine-hydrogen contacts and fluorine-fluorine interactions that contribute to crystal stability [9] [8].

Related trifluoromethyl benzonitrile compounds demonstrate typical crystal parameters including unit cell dimensions ranging from 8-15 Å for the a-axis, 6-12 Å for the b-axis, and 12-20 Å for the c-axis [11]. The calculated density for such fluorinated aromatic compounds typically ranges from 1.4 to 1.6 g/cm³ [12] [1]. Crystal structures of related compounds show that molecules are often arranged in herringbone patterns with nearly orthogonal orientations between adjacent molecular planes [9].

Intermolecular hydrogen bonding patterns in fluorinated benzonitriles frequently involve cyano-hydrogen interactions with distances typically ranging from 2.4 to 2.7 Å [9]. The fluorine atoms participate in weak halogen bonding interactions, contributing to the overall crystal stability [8]. Orientational disorder of fluorine-containing groups, particularly the trifluoromethyl moiety, is commonly observed in crystal structures of related compounds [8].

Spectroscopic Profiles

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F Nuclear Magnetic Resonance)

The nuclear magnetic resonance spectroscopic profile of 2,5-difluoro-4-(trifluoromethyl)benzonitrile exhibits characteristic patterns reflecting its highly fluorinated structure [13] [14] [15]. In proton nuclear magnetic resonance spectroscopy, the compound displays limited aromatic proton signals due to extensive fluorine substitution [13]. The remaining aromatic protons appear significantly downfield-shifted, typically in the range of 7.5-8.5 ppm, due to the electron-withdrawing effects of the multiple fluorine substituents [14].

Carbon-13 nuclear magnetic resonance analysis reveals distinct signal patterns for the fluorinated aromatic carbons [13] [14]. The carbon bearing the trifluoromethyl group typically appears as a quartet due to coupling with the three equivalent fluorine atoms, with coupling constants ranging from 30-35 Hz [14]. The nitrile carbon resonates characteristically around 115-120 ppm [14]. Fluorine-bearing aromatic carbons exhibit typical chemical shifts in the range of 140-165 ppm, modified by the extensive fluorine substitution pattern [13].

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly diagnostic information for this compound [16] [17]. The trifluoromethyl group fluorines typically resonate around -63 to -65 ppm relative to trichlorofluoromethane [16]. The aromatic fluorine atoms appear in distinct chemical shift regions, with ortho-fluorines typically around -110 to -130 ppm [16] [17]. The extensive fluorine substitution creates complex coupling patterns observable in both proton and fluorine spectra [15] [17].

| Nuclear Magnetic Resonance Parameter | Typical Range | Reference Standard |

|---|---|---|

| Trifluoromethyl ¹⁹F | -63 to -65 ppm | CFCl₃ |

| Aromatic ¹⁹F | -110 to -130 ppm | CFCl₃ |

| Aromatic ¹H | 7.5-8.5 ppm | TMS |

| Nitrile ¹³C | 115-120 ppm | TMS |

Infrared and Raman Spectroscopy

The infrared spectroscopic profile of 2,5-difluoro-4-(trifluoromethyl)benzonitrile exhibits characteristic absorption bands reflecting its functional groups [18] [19]. The nitrile group produces a strong, sharp absorption band typically observed around 2230-2240 cm⁻¹ [20] [18]. This frequency may be slightly shifted compared to unsubstituted benzonitrile due to the electron-withdrawing effects of the fluorine substituents [21] [20].

The trifluoromethyl group contributes several distinctive vibrational modes to the infrared spectrum [18] [19]. The asymmetric carbon-fluorine stretching vibrations typically appear in the region of 1100-1300 cm⁻¹, while symmetric stretching modes occur around 1000-1100 cm⁻¹ [18] [19]. The trifluoromethyl deformation modes are characteristically observed around 290-340 cm⁻¹ [18]. These assignments are consistent with vibrational analyses of related trifluoromethyl-substituted aromatic compounds [18].

Aromatic carbon-fluorine stretching vibrations contribute additional bands in the 1000-1300 cm⁻¹ region [22]. The aromatic carbon-carbon stretching modes appear in the typical range of 1400-1600 cm⁻¹, though their intensities may be reduced due to the extensive fluorine substitution [22]. Out-of-plane aromatic carbon-hydrogen bending modes appear in the 800-900 cm⁻¹ region [23].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile C≡N stretch | 2230-2240 | Strong |

| CF₃ asymmetric stretch | 1100-1300 | Strong |

| CF₃ symmetric stretch | 1000-1100 | Medium |

| Aromatic C-F stretch | 1000-1300 | Medium |

| CF₃ deformation | 290-340 | Medium |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2,5-difluoro-4-(trifluoromethyl)benzonitrile yields characteristic fragmentation patterns reflecting the stability of fluorinated aromatic systems [24]. The molecular ion peak appears at m/z 207, corresponding to the molecular weight of the compound [1] [3]. The high electronegativity and strong bonding of fluorine atoms typically result in relatively stable molecular ions for fluorinated aromatic compounds [24].

Common fragmentation pathways include loss of fluorine atoms or the trifluoromethyl group [24]. Loss of a single fluorine atom produces a fragment at m/z 188, while loss of the entire trifluoromethyl group (CF₃, 69 mass units) yields a fragment at m/z 138 [24]. The nitrile group often remains intact during fragmentation due to the strength of the carbon-nitrogen triple bond [24].

Additional fragmentation may occur through loss of hydrogen fluoride (HF, 20 mass units), producing fragments at m/z 187 [24]. Sequential losses of multiple fluorine atoms can generate a series of fragments differing by 19 mass units [24]. The base peak in the mass spectrum often corresponds to a stable fluorinated aromatic fragment rather than the molecular ion [24].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectroscopic profile of 2,5-difluoro-4-(trifluoromethyl)benzonitrile reflects the electronic transitions characteristic of substituted aromatic systems [25] [21]. The extensive fluorine substitution significantly influences the electronic structure and absorption characteristics compared to unsubstituted benzonitrile [21] [23].

The primary absorption features arise from π→π* transitions within the aromatic system [21] [23]. These transitions typically occur in the 250-280 nm region for fluorinated benzonitriles, with the exact position dependent on the substitution pattern [25] [21]. The electron-withdrawing nature of the fluorine substituents and nitrile group generally results in blue-shifted absorption maxima compared to less substituted analogs [21].

Additional absorption features may be observed at higher energies corresponding to transitions involving the nitrile group [21]. Charge-transfer transitions between the aromatic ring and the electron-withdrawing substituents can contribute to the absorption spectrum [21] [23]. The fluorinated aromatic system may also exhibit weak Rydberg transitions at higher energies [21].

Physical Properties

Thermodynamic Parameters

The thermodynamic properties of 2,5-difluoro-4-(trifluoromethyl)benzonitrile are significantly influenced by the extensive fluorine substitution [1]. Computational predictions suggest a boiling point in the range of 194-200°C at atmospheric pressure [1]. This elevated boiling point compared to benzonitrile reflects the increased molecular weight and enhanced intermolecular interactions resulting from the fluorine substituents [12].

The melting point characteristics are influenced by the crystal packing arrangements facilitated by fluorine-containing intermolecular interactions [12] [26]. Related fluorinated benzonitriles typically exhibit melting points in the range of 60-105°C [12] [26]. The flash point is estimated around 71-96°C, indicating moderate volatility [12] [1].

Density calculations suggest a value of approximately 1.45 ± 0.1 g/cm³ at 20°C, which is typical for highly fluorinated aromatic compounds [12] [1]. The refractive index is predicted to be around 1.44-1.48, reflecting the high fluorine content [12]. These thermodynamic parameters indicate that the compound exhibits properties intermediate between typical organic solvents and highly fluorinated materials [1].

| Thermodynamic Parameter | Value | Units |

|---|---|---|

| Molecular Weight | 207.10 | g/mol |

| Boiling Point | 194-200 | °C |

| Density (calculated) | 1.45 ± 0.1 | g/cm³ |

| Flash Point | 71-96 | °C |

| Refractive Index | 1.44-1.48 | - |

Solubility Profile and Partition Coefficients

The solubility characteristics of 2,5-difluoro-4-(trifluoromethyl)benzonitrile are dominated by the extensive fluorine substitution, which imparts both hydrophobic and lipophobic properties [26]. The compound exhibits limited solubility in polar protic solvents due to the electron-withdrawing effects of the fluorine substituents, which reduce the electron density available for hydrogen bonding interactions [26].

Enhanced solubility is expected in aprotic polar solvents such as dimethyl sulfoxide and acetonitrile [26]. The compound likely demonstrates good solubility in fluorinated solvents and certain halogenated organic solvents [26]. The partition coefficient (log P) is estimated to be in the range of 2.1-3.4, indicating moderate lipophilicity despite the extensive fluorination [27] [1].

The solubility profile reflects the unique properties of perfluorinated and highly fluorinated compounds, which often exhibit solubility behavior distinct from both conventional organic compounds and purely fluorinated materials [26]. Temperature-dependent solubility studies would be expected to show increased solubility at elevated temperatures across most solvent systems [26].

Retrosynthetic analysis for 2,5-Difluoro-4-(trifluoromethyl)benzonitrile requires careful consideration of the strategic positioning of three distinct functional groups: two fluorine atoms at the 2- and 5-positions, a trifluoromethyl group at the 4-position, and a nitrile group at the 1-position. The complexity of introducing multiple fluorinated substituents onto an aromatic ring necessitates a systematic approach that considers both electronic and steric factors influencing regioselectivity [1].

The primary retrosynthetic disconnection involves the identification of the most accessible synthetic precursor that can accommodate the required substitution pattern. Traditional approaches focus on utilizing the strong electron-withdrawing nature of the nitrile group to activate the aromatic ring toward nucleophilic fluorination reactions. The presence of the trifluoromethyl group further enhances this activation through its powerful electron-withdrawing effect, facilitating subsequent fluorination steps [2].

A viable retrosynthetic pathway involves the disconnection of the nitrile group, revealing a potential 2,5-difluoro-4-(trifluoromethyl)benzyl precursor that can be subjected to cyanation reactions. Alternatively, the fluorine atoms can be introduced through sequential halogen exchange reactions starting from appropriately substituted chlorobenzonitrile derivatives. The strategic order of functional group introduction becomes crucial, as the electron-withdrawing nature of existing substituents significantly influences the reactivity and selectivity of subsequent transformations.

Computer-assisted retrosynthetic analysis using molecular similarity algorithms has demonstrated effectiveness in proposing viable synthetic routes for complex fluorinated aromatics. These computational approaches leverage databases of known reactions to suggest disconnections that match successful precedents in organofluorine chemistry [1]. The analysis reveals that the most efficient routes typically involve early introduction of the trifluoromethyl group, followed by selective fluorination at the 2- and 5-positions, with nitrile installation as the final step.

Traditional Synthetic Routes

Traditional synthetic methodologies for 2,5-Difluoro-4-(trifluoromethyl)benzonitrile predominantly rely on halogen exchange reactions and classical aromatic substitution procedures. The Balz-Schiemann reaction represents a cornerstone approach, particularly for introducing fluorine atoms at specific positions on aromatic rings. This methodology involves the diazotization of corresponding aniline derivatives followed by thermal decomposition of the resulting diazonium tetrafluoroborate salts to yield fluorinated products [3].

The conventional halogen exchange process using alkali metal fluorides in high-boiling aprotic polar solvents has been extensively applied to fluorinated benzonitrile synthesis. This method typically employs potassium fluoride or cesium fluoride in solvents such as dimethyl sulfoxide, N,N-dimethylformamide, or sulfolane at temperatures ranging from 180-250°C. The reaction proceeds through nucleophilic aromatic substitution, with the electron-withdrawing substituents facilitating the displacement of chloride or bromide ions [4] [5].

The Rosenmund-von Braun reaction provides access to the nitrile functionality through copper-catalyzed cyanation of aryl halides. This classical transformation utilizes cuprous cyanide as both the cyanide source and catalyst, typically requiring high temperatures (200-300°C) and long reaction times (8-24 hours). The harsh conditions necessitate careful substrate selection and often result in moderate yields due to competing side reactions [6].

Sequential functional group transformations represent another traditional approach, wherein the aromatic ring is systematically functionalized through multiple discrete steps. A typical sequence might involve initial nitration, reduction to the corresponding amine, followed by Balz-Schiemann fluorination and subsequent cyanation. This methodology requires careful protection group strategies and often results in extended synthetic sequences with cumulative yield losses.

Electrophilic aromatic substitution using traditional fluorinating agents such as xenon difluoride or N-fluoropyridinium salts has found limited application due to the deactivating effects of electron-withdrawing substituents. These methods typically require highly activated aromatic systems and are not well-suited for the preparation of multiply substituted fluorinated benzonitriles [7].

Modern Synthetic Approaches

Fluorination Strategies

Modern fluorination strategies for 2,5-Difluoro-4-(trifluoromethyl)benzonitrile synthesis encompass a diverse array of methodologies that address the limitations of traditional approaches. Nucleophilic fluorination using improved reagent systems has emerged as a particularly effective strategy. The development of phase-transfer catalysts and crown ethers has significantly enhanced the efficiency of fluoride ion transfer, enabling reactions under milder conditions with improved selectivity [4].

Electrophilic fluorination using reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) has gained prominence for direct C-H fluorination. These reagents operate under mild conditions and demonstrate excellent functional group compatibility. The mechanism involves single-electron transfer processes that generate fluorine radicals, enabling site-selective fluorination of aromatic substrates [8] [9].

Transition metal-catalyzed fluorination represents a significant advancement in synthetic methodology. Palladium-catalyzed fluorination of aryl boronic acids and halides using fluoride salts has demonstrated broad substrate scope and excellent functional group tolerance. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, with the latter being the most challenging due to the high energy barrier associated with C-F bond formation [10] [11].

Silver-catalyzed fluorination protocols have emerged as powerful alternatives to palladium-based systems. Silver complexes demonstrate unique reactivity patterns, particularly in the activation of C-H bonds and the facilitation of radical fluorination processes. The use of silver nitrate as a catalyst in combination with Selectfluor has enabled efficient decarboxylative fluorination of carboxylic acids, providing access to fluorinated aromatic compounds under mild conditions [9].

Trifluoromethylation Reactions

Trifluoromethylation reactions for the introduction of CF3 groups into aromatic systems have undergone significant development over the past two decades. The utilization of electrophilic trifluoromethylating reagents, particularly the Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), has enabled efficient and selective trifluoromethylation under mild conditions. These reagents operate through single-electron transfer mechanisms, generating trifluoromethyl radicals that add to aromatic substrates [12] [13].

Copper-catalyzed trifluoromethylation has emerged as a versatile methodology for introducing CF3 groups into aryl halides. The reaction proceeds through a nonradical mechanism involving aryl-halide oxidative addition to copper(I) centers, followed by trifluoromethyl group transfer from copper(III) intermediates. This methodology demonstrates excellent functional group tolerance and can accommodate a wide range of electronic and steric environments [14].

Photoredox-catalyzed trifluoromethylation represents a modern approach that utilizes visible light activation to generate reactive intermediates. Ruthenium and iridium photocatalysts enable the generation of trifluoromethyl radicals from various CF3 sources, including trifluoromethyl iodide and sulfonium salts. The mild reaction conditions and high selectivity make this approach particularly attractive for complex molecule synthesis [15].

The development of continuous flow trifluoromethylation processes has addressed scalability concerns associated with traditional batch reactions. Microreactor technology enables precise control of reaction parameters, including temperature, residence time, and reagent mixing, resulting in improved yields and selectivity. Flow chemistry approaches have demonstrated particular utility for the synthesis of trifluoromethylated pharmaceuticals and agrochemicals [12].

Difluoromethylation and monofluoromethylation reactions have gained attention as complementary approaches to trifluoromethylation. These methodologies utilize specialized reagents such as difluoromethyl phenyl sulfone and various fluoromethylating agents to introduce partially fluorinated alkyl groups. The reactions typically proceed through radical mechanisms and demonstrate good functional group compatibility [16].

Cyanation Methodologies

Modern cyanation methodologies for the synthesis of fluorinated benzonitriles have evolved to address the toxicity and handling concerns associated with traditional cyanide sources. The development of non-toxic cyanide surrogates has revolutionized the field, with potassium ferricyanide (K4[Fe(CN)6]) and zinc cyanide (Zn(CN)2) emerging as preferred alternatives to potassium cyanide [17] [18].

Palladium-catalyzed cyanation reactions have demonstrated exceptional utility for the synthesis of aromatic nitriles from aryl halides. The use of palladium complexes with appropriate ligands enables efficient cyanation under mild conditions with broad substrate scope. The reaction typically employs 2-10 mol% palladium catalyst loading and proceeds through oxidative addition, transmetalation, and reductive elimination steps [19].

Nickel-catalyzed cyanation has emerged as a cost-effective alternative to palladium-based systems. Nickel catalysts demonstrate unique reactivity patterns, particularly in the activation of challenging aryl chlorides and the utilization of alternative cyanide sources such as acetonitrile and benzyl cyanide. The reductive cyanation approach using electrophilic cyanating reagents such as 2-methyl-2-phenylmalononitrile has shown particular promise [19].

The development of C-H cyanation methodologies has eliminated the need for pre-functionalized starting materials. Transition metal-catalyzed direct cyanation of aromatic C-H bonds using various cyanide sources has demonstrated broad applicability. These reactions typically require directing groups to achieve regioselectivity and proceed through cyclometalation mechanisms [20] [21].

Electrochemical cyanation represents a sustainable approach to nitrile synthesis that avoids the use of stoichiometric oxidants. The electrochemical process enables the direct cyanation of aromatic compounds using cyanide salts under mild conditions. The method demonstrates excellent functional group tolerance and can be readily scaled for industrial applications .

One-pot Sequential Transformations

One-pot sequential transformations represent a powerful strategy for the efficient synthesis of multiply substituted fluorinated benzonitriles. These methodologies combine multiple discrete transformations into a single synthetic operation, thereby reducing the number of isolation and purification steps required. The approach offers significant advantages in terms of step economy, reduced waste generation, and improved overall efficiency [23] [24].

The development of cascade fluorination-cyanation reactions has enabled the direct conversion of simple aromatic precursors into complex fluorinated benzonitriles. These reactions typically involve initial fluorination using electrophilic fluorinating agents, followed by in situ cyanation using palladium or nickel catalysts. The sequential nature of the transformation requires careful optimization of reaction conditions to ensure compatibility between the different catalytic systems [25].

Organocatalytic one-pot sequences have gained prominence for their ability to generate multiple stereocenters in a single operation. The use of chiral catalysts enables the preparation of enantiomerically enriched fluorinated compounds through cascade reactions involving conjugate addition, fluorination, and cyclization steps. These methodologies demonstrate exceptional stereocontrol and functional group tolerance [24] [26].

The integration of photoredox catalysis into one-pot sequences has enabled the development of mild and selective transformations. Photocatalytic systems can generate reactive intermediates under ambient conditions, facilitating subsequent chemical transformations. The combination of photoredox and transition metal catalysis has proven particularly effective for complex molecule synthesis [21].

Multicomponent reactions involving fluorinating agents, cyanating reagents, and aromatic substrates have been developed to provide direct access to fluorinated benzonitriles. These reactions typically involve the formation of multiple bonds in a single operation and demonstrate excellent atom economy. The methodology requires careful selection of reaction conditions to ensure compatibility between all components [27].

Catalytic Systems for Synthesis

The development of efficient catalytic systems for the synthesis of 2,5-Difluoro-4-(trifluoromethyl)benzonitrile has focused on addressing the unique challenges associated with C-F bond formation and the simultaneous introduction of multiple fluorinated substituents. Transition metal catalysts, particularly palladium and nickel complexes, have demonstrated exceptional utility in facilitating these transformations under mild conditions with high selectivity.

Palladium-catalyzed systems have emerged as the most versatile platforms for fluorinated benzonitrile synthesis. The use of biaryl monophosphine ligands has proven particularly effective in promoting C-F reductive elimination, which represents the most challenging step in the catalytic cycle. These ligand systems provide the necessary steric and electronic environment to facilitate fluorine transfer while maintaining catalyst stability [28] [29].

Nickel-catalyzed systems offer significant economic advantages over palladium-based alternatives while maintaining high catalytic activity. The unique electronic properties of nickel enable the activation of challenging C-F bonds and the utilization of alternative reaction pathways. Nickel complexes with N-heterocyclic carbene ligands have demonstrated particular effectiveness in defluorinative cross-coupling reactions [30].

The development of dual catalytic systems combining photoredox and transition metal catalysis has opened new avenues for fluorinated compound synthesis. These systems utilize visible light activation to generate reactive intermediates that subsequently undergo transition metal-catalyzed transformations. The synergistic interaction between the two catalytic cycles enables reactions that would be impossible using either system independently [21].

Organocatalytic systems have gained prominence for their ability to operate under mild conditions without the need for transition metals. The use of chiral organocatalysts enables the preparation of enantiomerically enriched fluorinated compounds through asymmetric catalysis. These systems demonstrate excellent functional group tolerance and can be readily applied to complex molecule synthesis [24].

Green Chemistry Approaches

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for fluorinated compound synthesis. The implementation of environmentally benign approaches addresses concerns related to waste generation, energy consumption, and the use of hazardous reagents. Modern green chemistry approaches focus on maximizing atom economy, minimizing solvent usage, and developing catalytic processes that operate under mild conditions [31] [32].

Mechanochemical fluorination represents a paradigm shift toward solvent-free synthetic methodologies. The use of ball-milling techniques enables the direct fluorination of aromatic compounds using solid-state reagents. This approach eliminates the need for high-boiling polar solvents and significantly reduces waste generation. The mechanochemical process demonstrates excellent selectivity and can be readily scaled for industrial applications [31].

Electrochemical fluorination has emerged as a sustainable alternative to traditional chemical fluorination methods. The electrochemical process utilizes electrical energy to drive fluorination reactions, eliminating the need for stoichiometric oxidants and reducing waste generation. The method operates under mild conditions and demonstrates excellent functional group compatibility [33].

The development of bio-based fluorinating agents has addressed sustainability concerns associated with traditional fluorine sources. The use of fluorospar (calcium fluoride) as a direct fluorine source eliminates the need for hydrofluoric acid production and reduces the environmental impact of fluorine chemistry. Novel processing methods enable the direct conversion of fluorospar into useful fluorinating reagents under mild conditions [34].

Aqueous fluorination reactions have gained attention for their environmental compatibility and safety profile. The use of water as a reaction medium eliminates the need for organic solvents and reduces the risk of fire and explosion hazards. Aqueous systems demonstrate excellent selectivity for certain types of fluorination reactions and can be readily integrated into continuous flow processes [35] [36].

Industrial Scale Production Considerations

Industrial scale production of 2,5-Difluoro-4-(trifluoromethyl)benzonitrile requires careful consideration of process economics, safety requirements, and regulatory compliance. The synthesis methodology must demonstrate consistent product quality, high throughput, and cost-effectiveness while maintaining acceptable environmental and safety standards.

Process optimization for industrial applications focuses on maximizing yield and selectivity while minimizing production costs. The selection of appropriate reaction conditions, catalyst systems, and purification methods significantly impacts the overall process economics. Continuous flow processes have demonstrated particular advantages for industrial applications due to their improved heat and mass transfer characteristics and enhanced safety profiles [37] [38].

The development of robust catalyst systems that can withstand industrial operating conditions represents a critical success factor. Catalyst stability, recyclability, and resistance to deactivation are essential requirements for commercial viability. The use of heterogeneous catalysts and immobilized catalyst systems has shown promise for industrial applications due to their ease of separation and reuse [39].

Raw material sourcing and supply chain considerations play crucial roles in industrial process design. The availability and cost of fluorinating agents, cyanating reagents, and specialty catalysts directly impact production economics. The development of alternative reagent systems that utilize readily available starting materials can significantly improve process viability [37].

Waste management and environmental compliance requirements necessitate the implementation of comprehensive treatment systems for process effluents. The design of closed-loop systems that minimize waste generation and enable reagent recovery represents a key aspect of sustainable industrial processes. The development of environmentally benign synthetic methodologies reduces the burden on waste treatment systems and improves overall process sustainability [40].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant